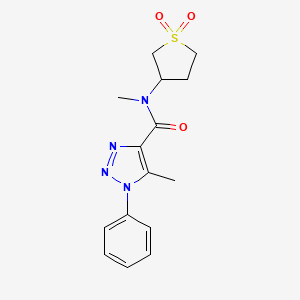

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N,5-dimethyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-11-14(16-17-19(11)12-6-4-3-5-7-12)15(20)18(2)13-8-9-23(21,22)10-13/h3-7,13H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMBABKUFOJGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)N(C)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.

Mode of Action

This compound: acts as an activator of the GIRK channels. It interacts with these channels, leading to their activation and subsequent changes in cell excitability.

Biochemical Pathways

The activation of GIRK channels by This compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety.

Pharmacokinetics

The pharmacokinetic properties of This compound include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability.

Result of Action

The molecular and cellular effects of This compound ’s action include the activation of GIRK channels, leading to changes in cell excitability. This can have various downstream effects depending on the specific physiological context.

Biochemical Analysis

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions, particularly as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are crucial in regulating cellular excitability and are involved in various physiological processes. The compound interacts with GIRK1/2 channels, enhancing their activity and thereby modulating the flow of potassium ions across the cell membrane. This interaction is characterized by the binding of the compound to specific sites on the GIRK channels, leading to conformational changes that increase channel opening and potassium ion conductance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the activation of GIRK channels by this compound results in hyperpolarization of the cell membrane, which can reduce neuronal excitability and inhibit the release of neurotransmitters. This has implications for conditions such as epilepsy and pain, where excessive neuronal activity is a hallmark. Additionally, in cardiac cells, the compound’s activation of GIRK channels can influence heart rate and rhythm by modulating the electrical activity of cardiac myocytes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with GIRK channels. The compound binds to the cytoplasmic regions of the GIRK1/2 channels, inducing conformational changes that stabilize the open state of the channel. This binding is facilitated by the unique structural features of the compound, including its sulfone and triazole moieties, which interact with specific amino acid residues on the channel proteins. The activation of GIRK channels by this compound can also influence downstream signaling pathways, including those involving G protein-coupled receptors (GPCRs) and second messengers such as cyclic AMP (cAMP).

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods. Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of maintaining GIRK channel activation and modulating cellular excitability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively activates GIRK channels, leading to beneficial effects such as reduced neuronal excitability and improved cardiac function. At high doses, the compound may exhibit toxic or adverse effects, including excessive inhibition of neuronal activity and potential cardiotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a key role in the oxidation of the compound, while conjugation reactions involving glutathione and glucuronic acid facilitate its excretion. These metabolic processes can influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the brain, heart, and liver. Its localization within these tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, including the plasma membrane and cytoplasm. The compound’s activity is closely associated with its localization to the plasma membrane, where it interacts with GIRK channels. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, thereby influencing its function and efficacy.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 924839-78-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a triazole ring and a tetrahydrothiophene moiety , which contribute to its pharmacological properties. The molecular formula is with a molecular weight of 348.4 g/mol. These structural components enhance the compound's interaction with various biological targets, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its triazole core, which is known for several pharmacological effects:

- GIRK Channel Activation : The compound acts as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. GIRK channels play a critical role in regulating neuronal excitability and cardiac function.

- Enzyme Inhibition : Studies have indicated that compounds with a triazole structure can inhibit various enzymes involved in cancer progression and microbial growth. This inhibition is crucial for the potential treatment of cancer and infections.

Biological Activity Profiles

Research has demonstrated that this compound exhibits several key biological activities:

Anticancer Activity

The compound shows significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent antiproliferative effects with IC50 values ranging from 22 nM to 65 nM. These values indicate its effectiveness compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound also exhibits antimicrobial activity against several pathogens. The presence of the tetrahydrothiophene group enhances its bioactivity by improving solubility and bioavailability.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole-based compounds:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide may exhibit significant anticancer activities. The compound's structural features allow it to interact with cellular mechanisms involved in tumor growth and proliferation.

Antimicrobial Activity

The presence of the triazole moiety contributes to the compound's antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively.

Pharmacokinetics

The pharmacokinetic profile of this compound includes favorable absorption and distribution characteristics. Its metabolic stability enhances its potential as a therapeutic agent.

Case Study 1: Pain Management

A study focused on the activation of GIRK channels showed that this compound could reduce neuronal excitability in pain pathways. This suggests potential applications in developing analgesics targeting chronic pain conditions.

Case Study 2: Neurological Disorders

The modulation of GIRK channels is linked to several neurological disorders. Research has indicated that compounds like this compound could play a role in treating epilepsy and anxiety by stabilizing neuronal activity .

Comparison with Similar Compounds

Table 1: Structural and Methodological Comparison

Research Findings and Implications

- Structural Stability : The sulfone group in the target compound likely contributes to rigid conformational preferences, as observed in similar sulfone-containing structures refined via SHELXL .

- Pharmacological Potential: While direct bioactivity data are unavailable, the triazole core and sulfone group are associated with enhanced target engagement in kinase inhibitors and antimicrobial agents, as seen in structurally related compounds .

- Crystallographic Insights : Tools like SHELX and WinGX enable comparative analysis of packing motifs; for example, sulfone groups often participate in stronger intermolecular hydrogen bonds compared to sulfanyl groups .

Methodological Considerations

The use of SHELXL for refinement ensures high accuracy in modeling anisotropic displacement parameters, particularly for the sulfone group’s oxygen atoms . WinGX facilitates data integration and visualization, critical for comparing torsion angles and bond lengths across analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and what methodological considerations are critical for reproducibility?

- Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, similar triazole-carboxamide derivatives are synthesized using K₂CO₃ as a base in DMF, with RCH₂Cl as an alkylating agent under room-temperature stirring . Key considerations include stoichiometric control (e.g., 1.1 mmol alkylating agent per 1 mmol substrate) and solvent purity to avoid side reactions. Reaction monitoring via TLC or HPLC is advised to confirm intermediate formation.

Q. How can researchers address low aqueous solubility of this compound in biological assays?

- Answer : Structural analogs (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) exhibit solubility challenges due to hydrophobic substituents. Methodological solutions include:

- Using co-solvents (e.g., DMSO ≤1% v/v) to maintain compound stability while minimizing cellular toxicity.

- Formulating micellar or liposomal delivery systems to enhance bioavailability .

- Modifying the sulfone or carboxamide groups to introduce polar moieties without compromising bioactivity.

Q. What spectroscopic techniques are recommended for structural characterization?

- Answer :

- 1H/13C NMR : Essential for confirming regiochemistry of the triazole ring and substituent positions. For example, crystallographic studies of related pyrazolyl-triazoles use NMR to resolve methyl and phenyl group orientations .

- X-ray crystallography : Critical for absolute configuration determination, especially when biological activity is stereospecific (e.g., crystallographic data for 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydropyrazole derivatives) .

- HRMS : Validates molecular weight and purity, particularly for intermediates prone to oxidation (e.g., sulfone groups) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with target enzymes?

- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to enzymes like cytochrome P450 or kinases. For instance:

- Docking : Align the carboxamide group with catalytic residues (e.g., ATP-binding pockets in kinases).

- Free-energy perturbation (FEP) : Assess the impact of methyl or sulfone modifications on binding entropy .

- Validation : Cross-reference computational results with enzymatic assays (e.g., IC₅₀ shifts in kinase inhibition) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor studies).

- Batch analysis : HPLC-MS to confirm compound purity (>95%) and rule out degradants .

- Dose-response normalization : Align data using reference inhibitors (e.g., staurosporine for kinase assays) .

Q. How can reaction pathways be optimized to scale up synthesis while minimizing byproducts?

- Answer :

- Process control : Implement flow chemistry for exothermic reactions (e.g., azide cyclization) to improve yield and safety .

- Catalyst screening : Test Pd/C or Cu(I) for Suzuki couplings involving aryl halides, optimizing temperature (60–80°C) and solvent (THF/H₂O mixtures) .

- Byproduct analysis : Use GC-MS to identify and quantify impurities (e.g., unreacted intermediates) .

Methodological Challenges and Solutions

Q. What experimental frameworks link this compound’s mechanism of action to theoretical models?

- Answer : Adopt a hypothesis-driven approach:

- Theoretical grounding : Align with enzyme inhibition models (e.g., competitive vs. allosteric) or receptor antagonism frameworks .

- Kinetic studies : Use stopped-flow spectroscopy to measure binding rates (kₐₙₜ, kₒff) for sulfone-containing analogs .

- Pathway analysis : Integrate transcriptomic data (RNA-seq) to map downstream effects of target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.